3-Azido-1,2-propanediol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Click Chemistry Applications:

- Due to the presence of an azide group, 3-Azido-1,2-propanediol can potentially participate in click chemistry reactions. Click chemistry is a set of powerful tools for joining molecules together specifically and efficiently . Researchers have investigated its use with bis-MPA monomers to create high-generation dendrimers, which are branched molecules with unique properties.

Potential Applications in Photodynamic Therapy:

- Click chemistry involving 3-Azido-1,2-propanediol has also been explored in the context of developing photodynamic therapy agents. These are light-activated drugs used in cancer treatment. The azide group could serve as a functional handle to attach a photosensitizer molecule to a zinc tetraphenylporphyrin scaffold, a common platform for such therapies [].

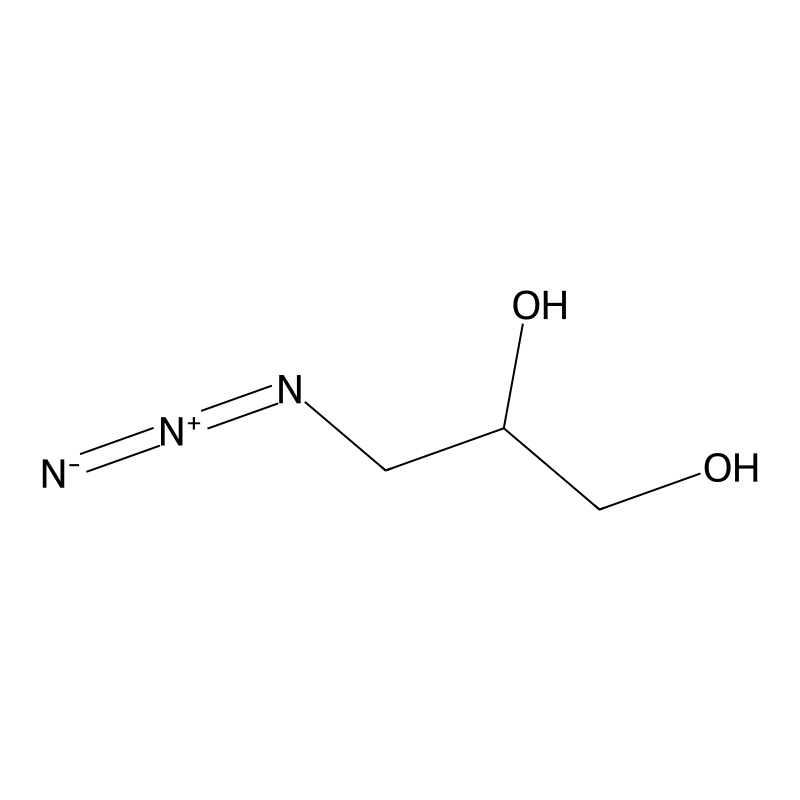

3-Azido-1,2-propanediol is a chemical compound with the molecular formula CHNO and a CAS number of 73018-98-1. This compound features an azide functional group (-N₃) attached to a propanediol backbone. It is characterized by its unique structural properties, which include two hydroxyl groups and an azido group, making it a versatile intermediate in organic synthesis and a subject of interest in medicinal chemistry. The compound appears as a colorless to pale yellow liquid with a density of approximately 1.258 g/cm³ at 25 °C and has a boiling point in the range of 100-105 °C at reduced pressure .

- Substitution Reactions: The azido group can be replaced by various nucleophiles, leading to the formation of amines or other functional groups.

- Reduction Reactions: The azide can be reduced to amines using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of catalysts.

- Click Chemistry: This compound can engage in cycloaddition reactions with alkynes, making it useful for bioconjugation and labeling applications.

These reactions highlight its potential utility in synthetic organic chemistry and materials science .

Research has indicated that 3-Azido-1,2-propanediol exhibits mutagenic properties. Studies conducted on human TK6 cells demonstrated that this compound can induce mutations, particularly G:C to A:T transitions. Such findings suggest that it may interfere with DNA integrity, raising concerns regarding its safety and potential carcinogenicity . Further investigations into its biological effects are necessary to fully understand its implications in toxicology and pharmacology.

Several methods exist for synthesizing 3-Azido-1,2-propanediol:

- From Propylene Glycol: Propylene glycol can be converted into 3-azido-1,2-propanediol through a series of chemical transformations involving the introduction of an azide group via sodium azide.

- Direct Azidation: The direct reaction of glycerol derivatives with sodium azide under controlled conditions can yield 3-Azido-1,2-propanediol.

- Via Halogenation: Halogenated intermediates can be treated with sodium azide to produce the desired azido compound.

These methods emphasize the versatility of synthetic routes available for producing this compound .

3-Azido-1,2-propanediol finds applications in various fields:

- Organic Synthesis: It serves as an important intermediate in the synthesis of pharmaceuticals and agrochemicals.

- Bioconjugation: Its reactive azide group allows for coupling with biomolecules, facilitating studies in proteomics and drug development.

- Material Science: It can be used in polymer chemistry for creating functionalized polymers through click chemistry approaches.

The compound's unique reactivity makes it valuable for researchers looking to develop new materials or therapeutic agents.

Interaction studies involving 3-Azido-1,2-propanediol focus primarily on its mutagenic effects and interactions with DNA. The compound has been shown to induce specific mutations in cellular models, prompting further investigation into its mechanisms of action and potential impacts on genetic material. Understanding these interactions is crucial for assessing the safety profile of this compound in various applications .

Several compounds share structural similarities with 3-Azido-1,2-propanediol. Here is a comparison highlighting its uniqueness:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 1-Azido-2-propanol | Azido group on a propanol backbone | Less hydrophilic than 3-Azido-1,2-propanediol |

| 2-Azidoethanol | Azido group on an ethanol backbone | More volatile than 3-Azido-1,2-propanediol |

| Azidothymidine | Azido group attached to thymidine | Primarily used as an antiviral agent |

| Sodium Azide | Simple azide salt | Highly toxic; primarily used as a reagent |

3-Azido-1,2-propanediol's dual hydroxyl groups combined with its azide functionality provide distinct reactivity not found in simpler azides or alcohols, making it particularly useful in specialized chemical applications .

Azidation of 3-Chloro-1,2-propanediol

The most widely reported and established method for synthesizing 3-azido-1,2-propanediol involves the nucleophilic substitution reaction of 3-chloro-1,2-propanediol with sodium azide. This classical approach represents a straightforward transformation that has been extensively documented in both patent literature and academic research [1] [2].

The reaction proceeds via an SN2 mechanism where the azide anion acts as a nucleophile, displacing the chloride leaving group. The process typically employs aqueous conditions with sodium azide as the azidating agent. According to Czech patent CS258935B1, the reaction is carried out by treating 3-chloro-1,2-propanediol with sodium azide in an aqueous medium at temperatures ranging from 70-100°C [1]. The optimal reaction conditions involve heating the reactants at 80°C for approximately 48 hours, yielding the desired azido product in 85% yield [2].

Mechanistically, the transformation follows a classical nucleophilic substitution pathway. The azide ion approaches the carbon bearing the chlorine atom from the backside, resulting in inversion of configuration at the reaction center. This stereochemical outcome is consistent with the SN2 mechanism and provides a reliable method for stereocontrolled synthesis when using enantiomerically pure starting materials [3] [4].

The reaction conditions can be optimized to improve yield and reduce reaction time. Research has demonstrated that the choice of solvent system significantly impacts reaction efficiency. While aqueous conditions are most commonly employed, mixed aqueous-organic solvent systems can enhance the solubility of reactants and improve overall conversion rates [5].

Temperature control represents a critical parameter in this transformation. Elevated temperatures accelerate the reaction rate but must be carefully balanced against potential side reactions and decomposition pathways. The thermal stability studies indicate that the azidation reaction remains stable at temperatures up to 100°C without exhibiting significant exothermic decomposition behavior [6].

Alternative Precursors and Starting Materials

Beyond 3-chloro-1,2-propanediol, several alternative starting materials have been successfully employed for the synthesis of 3-azido-1,2-propanediol. These approaches offer different advantages in terms of availability, cost, and reaction conditions.

Epichlorohydrin as Starting Material

The epichlorohydrin-based synthesis offers several advantages over the direct azidation approach. The reaction proceeds at room temperature, eliminating the need for elevated temperatures and reducing energy consumption. The typical procedure involves stirring epichlorohydrin with sodium azide in DMSO for several hours, followed by standard purification techniques such as column chromatography .

The mechanism of this transformation involves initial nucleophilic attack by azide on the epoxide ring, generating a chlorohydrin intermediate. Subsequently, the remaining chloride undergoes substitution by a second equivalent of azide, yielding the desired diazido product or, under controlled conditions, the monoazido alcohol [9].

Glycidol-Based Synthesis

Glycidol (oxiranmethanol) provides an alternative epoxide-based route to 3-azido-1,2-propanediol. This approach involves ring-opening of glycidol with sodium azide under mild conditions . The reaction typically proceeds in aqueous or organic solvents and offers good selectivity for the desired regioisomer.

The glycidol-based method is particularly attractive for applications requiring high purity products, as it avoids the handling of chlorinated intermediates and reduces the formation of chloride-containing byproducts. The reaction can be carried out under neutral to slightly basic conditions, minimizing the risk of azide decomposition [11] [12].

Alternative Azidating Agents

While sodium azide remains the most commonly employed azidating agent, alternative azide sources have been investigated for specific applications. Trimethylsilyl azide (TMSN₃) offers enhanced solubility in organic solvents and can be employed under anhydrous conditions [13]. However, this reagent is significantly more expensive than sodium azide and requires careful handling due to its volatility.

Recent developments in azidation methodology have explored the use of hypervalent iodine azide reagents, which combine the azide functionality with an oxidizing agent in a single molecule. These reagents can facilitate azidation under mild conditions and offer improved functional group tolerance [14].

Stereoselective Synthesis Approaches

Synthesis of (R)-3-Azido-1,2-propanediol

The stereoselective synthesis of (R)-3-azido-1,2-propanediol requires careful selection of starting materials and reaction conditions to achieve high enantiomeric purity. The most reliable approach involves the use of enantiomerically pure (R)-3-chloro-1,2-propanediol as the starting material, which undergoes azidation with retention of stereochemical configuration [15] [16].

Starting from (R)-3-Chloro-1,2-propanediol

The synthesis begins with (R)-3-chloro-1,2-propanediol (CAS: 60827-45-4), which can be prepared from (R)-epichlorohydrin through controlled hydrolysis reactions [4] [17]. The azidation reaction proceeds via direct displacement of the chloride by azide anion, maintaining the stereochemical integrity of the molecule.

The reaction conditions must be carefully optimized to prevent racemization or epimerization. Typical conditions involve treatment of (R)-3-chloro-1,2-propanediol with sodium azide in aqueous or mixed aqueous-organic solvents at temperatures ranging from 70-90°C [4]. The reaction time varies from 6-24 hours depending on the specific conditions employed.

Quality control measures are essential to ensure the stereochemical purity of the final product. Gas chromatography analysis on chiral stationary phases can be employed to determine enantiomeric excess, with typical values exceeding 99% when starting from enantiopure precursors [4].

Alternative Stereoselective Routes

Recent advances in asymmetric catalysis have enabled the development of direct stereoselective azidation methods. Copper-catalyzed enantioselective azidation reactions have been reported for various substrate classes, although their application to 3-azido-1,2-propanediol synthesis remains limited [18] [19].

Iron-catalyzed asymmetric azidation methods represent another promising approach for stereoselective synthesis. These methods employ chiral ligands to control the stereochemical outcome of the azidation reaction, potentially enabling direct asymmetric synthesis from prochiral precursors [20] [21].

Synthesis of (S)-3-Azido-1,2-propanediol

Starting from (S)-3-Chloro-1,2-propanediol

The most straightforward approach involves azidation of (S)-3-chloro-1,2-propanediol using the same conditions developed for the (R)-enantiomer. The reaction proceeds with retention of configuration, yielding (S)-3-azido-1,2-propanediol in high enantiomeric purity .

The preparation of (S)-3-chloro-1,2-propanediol requires access to (S)-epichlorohydrin or alternative chiral precursors. Enzymatic resolution methods have been developed for the preparation of enantiomerically pure epichlorohydrin derivatives, providing access to both enantiomers of the chlorohydrin precursor [4].

Enzymatic Approaches

Biocatalytic methods offer an attractive alternative for the stereoselective synthesis of azido alcohols. Baker's yeast-mediated reduction of azido ketone precursors has been demonstrated to provide high enantiomeric excess for related compounds [22]. These methods offer mild reaction conditions and excellent stereoselectivity, although they may require longer reaction times compared to chemical methods.

Haloalcohol dehalogenase enzymes have been employed for the stereoselective transformation of epichlorohydrin to azido products through dynamic kinetic resolution processes [9]. These enzymatic approaches can provide access to enantiomerically pure products while operating under environmentally benign conditions.

Scale-Up Considerations

Laboratory-Scale Protocols

The translation of 3-azido-1,2-propanediol synthesis from research scale to preparative scale requires careful consideration of safety, efficiency, and reproducibility factors. Laboratory-scale synthesis typically involves batch sizes ranging from 1-50 grams of product, using standard glassware and conventional heating/cooling systems.

Standard Laboratory Procedures

A typical laboratory-scale synthesis follows the established protocol using 3-chloro-1,2-propanediol as the starting material. The procedure involves dissolving the chlorohydrin (10.0 g, 90.5 mmol) in water (50 mL) followed by addition of sodium azide (7.8 g, 120 mmol, 1.3 equivalents) [2]. The reaction mixture is heated to 80°C and maintained at this temperature for 48 hours with continuous stirring.

Monitoring of the reaction progress can be accomplished using gas chromatography or thin-layer chromatography to track the consumption of starting material and formation of product. The reaction is considered complete when less than 2% of the starting chlorohydrin remains [2].

Product isolation involves extraction with organic solvents followed by standard purification techniques. The aqueous reaction mixture is typically extracted with dichloromethane (3 × 50 mL), and the combined organic extracts are dried over anhydrous sodium sulfate and concentrated under reduced pressure [2].

Safety Considerations for Laboratory Scale

Laboratory-scale synthesis requires adherence to strict safety protocols due to the hazardous nature of azide compounds. All operations must be conducted in well-ventilated fume hoods with appropriate personal protective equipment. The reaction mixture should be heated gradually to avoid rapid azide decomposition, and temperature monitoring is essential throughout the process [6].

Emergency procedures must be established for handling potential azide-related incidents. This includes immediate access to emergency eyewash stations, safety showers, and appropriate fire suppression systems. All personnel involved in azide synthesis should receive specialized training in azide handling and emergency response procedures.

Analytical Quality Control

Laboratory-scale synthesis requires comprehensive analytical characterization to ensure product quality and purity. Nuclear magnetic resonance (NMR) spectroscopy provides structural confirmation, with characteristic azide signals appearing at specific chemical shifts. The azide functionality typically exhibits a distinctive peak around 2100 cm⁻¹ in infrared spectroscopy [6].

Quantitative analysis can be performed using gas chromatography with appropriate internal standards. High-performance liquid chromatography (HPLC) methods can be employed for purity determination and impurity profiling. Mass spectrometry provides molecular weight confirmation and fragmentation pattern analysis.

Process Chemistry Adaptations

The scale-up of 3-azido-1,2-propanediol synthesis to pilot and production scales requires significant modifications to laboratory procedures to address safety, efficiency, and economic considerations. Process chemistry adaptations focus on continuous processing, enhanced safety systems, and waste minimization strategies.

Continuous Flow Processing

Continuous flow technology offers significant advantages for azide chemistry scale-up by providing enhanced safety through reduced inventory of hazardous intermediates and improved heat and mass transfer characteristics [23] [24]. Flow reactors enable precise control of reaction conditions and facilitate rapid quenching of reactions if needed.

A typical continuous flow setup for 3-azido-1,2-propanediol synthesis involves separate feed streams for the chlorohydrin substrate and sodium azide solution. These streams are combined in a heated reactor coil maintained at the optimal reaction temperature. Residence times can be optimized to achieve complete conversion while minimizing side reactions [23].

The implementation of continuous flow processing requires careful consideration of reactor design, including materials of construction, heat transfer capabilities, and pressure ratings. Stainless steel or other compatible materials should be employed to resist corrosion from azide solutions [24].

Process Intensification Strategies

Process intensification techniques can significantly improve the efficiency and safety of large-scale azide synthesis. Microreactor technology enables enhanced heat and mass transfer, leading to improved reaction selectivity and reduced reaction times [25]. These systems also provide better control over potentially hazardous reactions.

Advanced process control systems incorporate real-time monitoring of critical parameters such as temperature, pressure, and composition. Automated shutdown procedures can be implemented to ensure safe operation in the event of process deviations [6].

Waste Management and Environmental Considerations

Large-scale synthesis requires comprehensive waste management strategies to handle azide-containing streams safely and economically. Aqueous waste streams containing unreacted sodium azide require specialized treatment to convert azides to environmentally acceptable forms before disposal [26].

Solvent recovery and recycling systems can significantly reduce waste generation and improve process economics. Distillation or other separation techniques can be employed to recover and purify solvents for reuse in subsequent batches [26].

The development of greener synthetic routes represents an ongoing area of research, with focus on reducing or eliminating the use of hazardous azide reagents while maintaining synthetic efficiency [27]. Alternative nitrogen sources and catalytic methods are being investigated as potential replacements for traditional azide chemistry.

Quality Assurance at Scale

Production-scale synthesis requires robust quality assurance systems to ensure consistent product quality across multiple batches. Statistical process control methods can be employed to monitor key quality attributes and identify potential process deviations [28].

Advanced analytical methods, including process analytical technology (PAT), enable real-time monitoring of reaction progress and product quality. Near-infrared spectroscopy and other rapid analytical techniques can provide immediate feedback on process performance [28].

XLogP3

Other CAS

Wikipedia

General Manufacturing Information

XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).